A Prospective Analysis and Investigational Guide to the Mechanism of Action of 4-Acetyl-1,4-oxazepane-6-carboxylic acid
A Prospective Analysis and Investigational Guide to the Mechanism of Action of 4-Acetyl-1,4-oxazepane-6-carboxylic acid
Introduction: Navigating the Uncharted Territory of a Novel Chemical Entity
In the landscape of medicinal chemistry, the exploration of novel heterocyclic scaffolds is a cornerstone of innovation, offering pathways to new therapeutic agents with unique pharmacological profiles. The 1,4-oxazepane ring, a seven-membered counterpart to the ubiquitous morpholine, represents a less-explored but highly attractive scaffold for drug design.[1] This guide addresses the compound 4-Acetyl-1,4-oxazepane-6-carboxylic acid , a molecule that, as of the time of this writing, is not characterized in the peer-reviewed scientific literature. Consequently, it has no established mechanism of action.
This document, therefore, serves not as a review of existing knowledge, but as a prospective analysis and a practical, in-depth guide for the researchers, scientists, and drug development professionals who would undertake the task of elucidating its biological function. We will dissect the molecule's structure, generate informed hypotheses based on the activities of related compounds, and provide a comprehensive, multi-phase experimental plan to systematically uncover its mechanism of action. This is a roadmap for discovery.
Part 1: Structural Dissection and Physicochemical Postulates
The rational investigation of a new chemical entity begins with a thorough analysis of its structure. The name "4-Acetyl-1,4-oxazepane-6-carboxylic acid" describes a precise molecular architecture, which dictates its potential interactions with biological systems.
-
The 1,4-Oxazepane Core: This seven-membered saturated heterocycle is conformationally more flexible than its six-membered morpholine analog.[1] This increased flexibility can be advantageous, allowing the molecule to adapt its shape to fit complex binding pockets in protein targets, potentially leading to improved potency and selectivity.[1][2] However, this flexibility must be balanced against a potential increase in lipophilicity compared to morpholine analogs, which can impact aqueous solubility and other ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[1]
-
The 4-Acetyl Group: The acetyl group at the 4-position nitrogen (N-acetylation) renders the amine an amide. This modification neutralizes the basicity of the nitrogen, transforming it from a potential hydrogen bond donor (in its protonated state) to a hydrogen bond acceptor at the carbonyl oxygen. This has profound implications for its potential interactions with protein targets and its ability to cross cellular membranes.
-
The 6-Carboxylic Acid Group: The carboxylic acid at the 6-position introduces a strongly acidic and polar functional group. At physiological pH, this group will be deprotonated, forming a carboxylate anion. This provides a key site for ionic interactions or strong hydrogen bonding with receptor residues such as arginine, lysine, or histidine. Its presence is likely to increase the molecule's aqueous solubility.
A conceptual representation of the chemical structure.
Part 2: Hypothesis Generation from Analog Data
While no data exists for the specific title compound, the broader family of 1,4-oxazepane derivatives provides fertile ground for forming testable hypotheses. The literature points toward two primary areas of pharmacological activity for this scaffold.
Hypothesis A: Modulation of Central Nervous System (CNS) Targets
Several studies have identified 1,4-oxazepane derivatives as potent modulators of CNS targets.
-
Anticonvulsant Activity: A series of 6-amino-1,4-oxazepane-3,5-dione derivatives were designed and synthesized as novel broad-spectrum anticonvulsants.[3] These compounds showed efficacy in both the maximal electroshock seizure (MES) and subcutaneous pentylenetetrazole (PTZ) tests, which are classical models for identifying agents that inhibit seizure spread and elevate seizure threshold, respectively. This suggests a potential interaction with voltage-gated ion channels (e.g., sodium channels) or GABAergic systems.
-
Dopamine D₄ Receptor Antagonism: In a direct comparison with morpholine analogs, 1,4-oxazepane derivatives were shown to be highly potent ligands for the dopamine D₄ receptor, a key target in the development of antipsychotic drugs.[2] The greater conformational flexibility of the oxazepane ring was suggested to contribute to its high affinity.[1][2]
Potential CNS mechanisms based on analog data.
Hypothesis B: Anti-inflammatory Activity via COX-2 Inhibition
Computational studies have highlighted the potential for 1,4-oxazepane derivatives to act as anti-inflammatory agents. Molecular docking analyses showed that certain derivatives could fit effectively into the active site of cyclooxygenase-2 (COX-2), an enzyme pivotal to the inflammatory cascade.[4] The predicted binding energies for these compounds were even more favorable than for known COX-2 inhibitors like celecoxib, suggesting they could be potent inhibitors.[4]
Potential COX-2 inhibition pathway.
Part 3: A Phased Experimental Guide to Elucidating the Mechanism of Action
With testable hypotheses in hand, a systematic, multi-phase investigation is required. This section provides detailed, self-validating protocols designed to first identify a biological target and then confirm the compound's functional effect.
Phase 1: Unbiased Target Identification
The primary goal of this phase is to cast a wide net to identify the most probable biological targets without initial bias, while also testing our specific hypotheses in functional assays.
Workflow for initial screening and hit identification.
Experimental Protocol 1: Broad Target Panel Screening
-
Objective: To identify direct molecular targets by screening the compound against a large, diverse panel of recombinant proteins.
-
Causality: This is a primary, unbiased method to determine if the compound physically interacts with common drug targets. A positive result provides a direct lead for further validation.
-
Methodology:
-
Compound Preparation: Prepare a 10 mM stock solution of 4-Acetyl-1,4-oxazepane-6-carboxylic acid in a suitable solvent (e.g., DMSO). Perform serial dilutions to create a concentration range for testing (e.g., 10 µM down to 1 nM).
-
Assay Selection: Utilize a commercial screening service (e.g., Eurofins SafetyScreen, DiscoverX KINOMEscan) that offers panels for hundreds of targets. Select panels relevant to the hypotheses, including GPCRs (especially dopamine receptors), ion channels, and key enzymes (like COX-1 and COX-2).
-
Execution: The compound is tested at a primary concentration (e.g., 10 µM) against all targets. Assays are typically radioligand binding assays for receptors or enzymatic activity assays for enzymes.
-
Data Analysis: Calculate the percent inhibition or activation for each target. A "hit" is typically defined as >50% inhibition or activation.
-
Follow-up: For any identified hits, perform dose-response assays to determine the half-maximal inhibitory (IC₅₀) or effective (EC₅₀) concentration. This provides a preliminary measure of potency.
-
Phase 2: Quantitative Target Engagement
Once a putative target is identified, it is critical to quantify the binding interaction directly. This step validates the "hit" from Phase 1 and provides essential thermodynamic data.
Experimental Protocol 2: Surface Plasmon Resonance (SPR) for Binding Kinetics
-
Objective: To measure the on-rate (kₐ), off-rate (kₑ), and equilibrium dissociation constant (Kₑ) of the compound binding to its purified target protein.
-
Causality: SPR provides direct, real-time evidence of a physical interaction, confirming target engagement and defining its affinity and kinetics. This is a self-validating system as the response is directly proportional to the mass of the analyte binding to the immobilized ligand.
-
Methodology:
-
Protein Immobilization: Covalently immobilize the purified target protein (e.g., recombinant human COX-2) onto a sensor chip (e.g., a CM5 chip via amine coupling).
-
Analyte Preparation: Prepare a series of precise dilutions of 4-Acetyl-1,4-oxazepane-6-carboxylic acid in a suitable running buffer.
-
Binding Measurement: Inject the compound dilutions sequentially over the sensor chip surface. The SPR instrument will detect changes in the refractive index as the compound binds (association phase) and dissociates (dissociation phase).
-
Data Analysis: Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to calculate kₐ, kₑ, and Kₑ (Kₑ = kₑ/kₐ).
-
Data Presentation: Hypothetical Binding Affinity Data
| Target Protein | Kₑ (nM) | kₐ (1/Ms) | kₑ (1/s) |
| Dopamine D₄ Receptor | 85 | 2.1 x 10⁵ | 0.018 |
| COX-2 | 150 | 1.5 x 10⁵ | 0.022 |
| COX-1 | >10,000 | Not Determined | Not Determined |
This table structure should be used to summarize quantitative binding data.
Phase 3: Cellular and Functional Confirmation
The final and most critical phase is to demonstrate that the compound modulates the target's function in a relevant cellular context, leading to a measurable physiological outcome.
Experimental Protocol 3: Cellular Assay for COX-2 Activity
-
Objective: To determine if the compound can inhibit the production of prostaglandins in a cellular model of inflammation.
-
Causality: This protocol directly links the molecular interaction (binding to COX-2) with a functional cellular outcome (decreased prostaglandin synthesis). This confirms the compound's proposed mechanism of action in a biological system.
-
Methodology:
-
Cell Culture: Culture a suitable cell line, such as RAW 264.7 macrophages or A549 lung carcinoma cells.
-
Induction of Inflammation: Treat the cells with an inflammatory stimulus like lipopolysaccharide (LPS) to induce the expression of COX-2.
-
Compound Treatment: Pre-incubate the cells with varying concentrations of 4-Acetyl-1,4-oxazepane-6-carboxylic acid for 1-2 hours.
-
Arachidonic Acid Challenge: Add exogenous arachidonic acid to the media to serve as the substrate for COX-2.
-
Quantification of Prostaglandin E₂ (PGE₂): After a suitable incubation period, collect the cell culture supernatant. Measure the concentration of PGE₂, a primary product of COX-2, using a commercially available ELISA kit.
-
Data Analysis: Plot the concentration of PGE₂ against the compound concentration and fit the data to a dose-response curve to calculate the IC₅₀ value. This value represents the concentration of the compound required to inhibit 50% of COX-2 activity in a cellular environment.
-
Concluding Remarks and Future Directions
While the specific mechanism of action for 4-Acetyl-1,4-oxazepane-6-carboxylic acid remains to be discovered, its structure provides a compelling starting point for investigation. The 1,4-oxazepane scaffold is an emerging platform in medicinal chemistry, with demonstrated potential for developing agents targeting the central nervous system and inflammatory pathways.[5][6][7] The systematic approach outlined in this guide—from broad, unbiased screening to quantitative biophysical characterization and finally to functional cellular validation—provides a robust framework for any researcher seeking to unlock the therapeutic potential of this or other novel chemical entities. The path from a line structure to a well-understood pharmacological agent is paved with rigorous, hypothesis-driven science, and this document is intended to serve as a blueprint for that journey.
References
-
Långström, O., et al. (2004). New series of morpholine and 1,4-oxazepane derivatives as dopamine D4 receptor ligands: synthesis and 3D-QSAR model. Journal of Medicinal Chemistry, 47(12), 3235-3245. Available from: [Link]
-
Kim, Y. H., et al. (2008). Design and synthesis of 6-amino-1,4-oxazepane-3,5-dione derivatives as novel broad spectrum anticonvulsants. Bioorganic & Medicinal Chemistry Letters, 18(11), 3231-3234. Available from: [Link]
-
Sodani, N. A. (2023). Oxazepine Derivatives, Synthesis and Applications. ResearchGate. Available from: [Link]
-
Batlle, E., et al. (2018). 1,4-Benzodiazepines and New Derivatives: Description, Analysis, and Organic Synthesis. IntechOpen. Available from: [Link]
-
Klapková, E., et al. (2020). Synthesis of chiral 1,4-oxazepane-5-carboxylic acids from polymer-supported homoserine. RSC Advances, 10(61), 37243-37252. Available from: [Link]
- Al-Badrany, H. (n.d.). Synthesis and studies of biological activity of -1,3- oxazepine-4,7-dione derivitives. Thesis.
-
Al-Badrany, H., et al. (2024). Synthesis and Characterization and Biological Study of Some Oxazepine Derivatives from 2-Acetylthiazole. World of Medicine: Journal of Biomedical Sciences, 1(8). Available from: [Link]
-
Kumar, R., et al. (2019). Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. European Journal of Medicinal Chemistry, 162, 493-522. Available from: [Link]
-
Zinad, D. S., et al. (2020). Medicinal chemistry of oxazines as promising agents in drug discovery. Chemical Biology & Drug Design, 95(1), 16-47. Available from: [Link]
-
Al-Badrani, H., et al. (2023). SYNTHESIS OF OXAZEPINO COMPOUND VIA ELECTROPHILIC CYCLIZATION AND EVALUATION OF THEIR BIOLOGICAL ACTIVITY. CyberLeninka. Available from: [Link]
-
Klapková, E., et al. (2020). Synthesis of chiral 1,4-oxazepane-5-carboxylic acids from polymer-supported homoserine. Semantic Scholar. Available from: [Link]
-
ResearchGate. (2020). Selected pharmacologically relevant compounds bearing a 1,4-oxazepane scaffold. Figure from Publication. Available from: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. New series of morpholine and 1,4-oxazepane derivatives as dopamine D4 receptor ligands: synthesis and 3D-QSAR model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design and synthesis of 6-amino-1,4-oxazepane-3,5-dione derivatives as novel broad spectrum anticonvulsants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of chiral 1,4-oxazepane-5-carboxylic acids from polymer-supported homoserine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmaceutical significance of azepane based motifs for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]


